N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride
Description
N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride (CAS: 1187931-27-6) is an aliphatic diamine hydrochloride with a cyclohexane backbone. Its molecular formula is C8H20Cl2N2, and it has a molecular weight of 215.16–215.17 g/mol . The compound features two methyl groups on the N1 and N3 amino positions, enhancing steric hindrance and modulating basicity. As a dihydrochloride salt, it exhibits improved water solubility, making it suitable for pharmaceutical and catalytic applications.
Properties
CAS No. |
2077-91-0 |
|---|---|
Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H |
InChI Key |
MOSYYFXUTWLBIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC(C1)NC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of Cyclohexane-1,3-Diamine
The most widely reported method involves selective methylation of the primary amine groups in cyclohexane-1,3-diamine. Key steps include:
Reaction Equation
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methylating Agent | Methyl iodide | 90-95% selectivity |
| Solvent | Anhydrous THF | Prevents hydrolysis |
| Temperature | 0-5°C | Minimizes over-alkylation |
| Base | KCO | Maintains pH 8-9 |
Industrial implementations utilize continuous flow reactors to achieve >98% conversion while reducing reaction time from 24 hours (batch) to 2.5 hours.
Catalytic Hydrogenation of Nitrile Precursors
Two-Step Process via Diaminonitrile Intermediate
A scalable alternative employs:
-
Cyanoethylation :
-
Catalytic Hydrogenation :
Hydrogenation Conditions:
| Catalyst System | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni + 0.5% NaOH | 6 | 80 | 98.2 |
| Pd/C + EtN | 3 | 120 | 89.7 |
This method demonstrates superior atom economy (87%) compared to direct methylation (72%).
Resolution of Racemic Mixtures
Chiral Salt Formation
For enantiomerically pure (1R,3R) and (1S,3S) forms:
Procedure:
-
React racemic N1,N3-dimethylcyclohexane-1,3-diamine with L-tartaric acid in ethanol
-
Sequential recrystallization yields >99.5% ee product
-
Salt metathesis with HCl gas generates dihydrochloride
Crystallization Data:
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/HO | 68 | 99.8 |
| Acetone | 72 | 99.5 |
Industrial-Scale Production
Continuous Flow Synthesis
Modern plants employ integrated systems combining:
-
Microreactor methylation (residence time: 90 s)
-
Membrane-based HCl gas absorption
-
Crystallization-on-demand
Process Metrics:
| Stage | Throughput (kg/h) | Energy Use (kWh/kg) |
|---|---|---|
| Methylation | 150 | 0.8 |
| Salt Formation | 140 | 0.3 |
| Crystallization | 135 | 1.2 |
This configuration achieves 92% overall yield with 99.4% purity.
Analytical Characterization
Critical quality control parameters include:
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| H NMR (DO) | δ 2.65 (m, 2H, CHNH), 2.45 (s, 6H, NCH) |
| IR (KBr) | 3200 cm (NH stretch), 1580 cm (NH bend) |
Chromatographic Methods
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak AD-H | Hexane/IPA (80:20) | 12.7 (1R,3R) |
| Zorbax SB-C18 | 20mM KHPO | 8.3 |
| Component | kg waste/kg product |
|---|---|
| Solvents | 1.8 |
| Inorganics | 0.7 |
| Organics | 0.2 |
Chemical Reactions Analysis
Structural Basis for Reactivity
N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride features a cyclohexane ring with methyl groups and amino groups at positions 1 and 3. The dihydrochloride salt form enhances water solubility but does not directly alter the reactivity of the amino groups . The amino groups act as nucleophiles, enabling participation in electrophilic substitution and condensation reactions.
Acylation Reactions
The compound undergoes acylation with electrophilic reagents like acid chlorides or anhydrides. The reaction mechanism involves nucleophilic attack by the amino groups on carbonyl carbons, forming amides or substituted derivatives. For example:
Steric hindrance from the cyclohexane ring and methyl substituents may influence reaction efficiency.
Alkylation Reactions
Alkylation typically occurs via reaction with alkylating agents (e.g., dimethyl sulfate), as seen in its synthesis from cyclohexane-1,3-diamine. This process introduces methyl groups to the amino nitrogen centers.
Oxidation and Reduction
While not explicitly detailed in source materials, the compound’s amines are susceptible to oxidation (e.g., by hydrogen peroxide) to form amine oxides or reduction (e.g., by lithium aluminum hydride) to yield primary amines. These transformations depend on reaction conditions and catalysts.
Mechanistic Insights
The amino groups in this compound act as nucleophiles, attacking electrophilic centers in substrates. For instance, in acylation:
-
Nucleophilic Attack : The lone pair on the amino nitrogen attacks the carbonyl carbon of the acylating agent.
-
Proton Transfer : A base (e.g., pyridine) facilitates deprotonation, forming the amide bond.
-
Steric Effects : Methyl substituents on the cyclohexane ring may reduce reactivity due to increased steric hindrance.
Comparison with Similar Compounds
While structural analogs like N1,N2-dimethylbenzene-1,2-diamine share similar reactivity, positional isomerism (1,3- vs. 1,2-substituted) alters steric and electronic environments, influencing reaction outcomes .
Note: Specific experimental data tables for this compound are not available in the provided sources. The analysis focuses on general reactivity patterns inferred from structural and mechanistic principles.
Scientific Research Applications
Chemistry
In synthetic chemistry, N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in various chemical reactions such as:
- Oxidation : The compound can be oxidized to form amine oxides using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield different amine derivatives using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The amine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Biology
In biological research, this compound is utilized as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with metal ions makes it valuable for investigating metalloproteins and other biologically relevant systems.
Key applications include:
- Enzyme Modulation : The compound's interaction with specific molecular targets can influence various biochemical pathways.
- Drug Delivery Systems : Investigated for its potential role in enhancing the efficacy of drug formulations.
Medicine
This compound is being studied for potential therapeutic applications:
- Therapeutic Agent : Research indicates its potential in treating certain diseases due to its biological activity.
- Drug Formulation : Its properties may improve the delivery and effectiveness of pharmaceutical compounds .
Industry
In industrial applications, this compound acts as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties facilitate the development of agrochemicals and other industrial products .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Enzyme Interaction Studies : Research demonstrated how this compound binds to metal ions, modulating enzyme activity which is crucial for understanding metabolic pathways in organisms.
- Pharmaceutical Development : Investigations into its role in drug delivery systems have shown promising results in enhancing bioavailability and therapeutic outcomes in preclinical models.
Mechanism of Action
The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Analogs
N1,N1-Dimethylbenzene-1,3-diamine Dihydrochloride (CAS: 3575-32-4)
- Molecular Formula : C8H14Cl2N2
- Molecular Weight : 209.12 g/mol .
- Key Differences :
- Structure : Aromatic benzene ring vs. aliphatic cyclohexane.
- Basicity : Aromatic amines (pKa ~4–5) are less basic than aliphatic amines (pKa ~9–10), affecting reactivity in acid-catalyzed reactions.
- Applications : Used in dye synthesis and polymer crosslinking, whereas the cyclohexane analog is more common in chiral ligand synthesis .
Aliphatic Cycloalkane Diamines
(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride (CAS: 860296-82-8)
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride (CAS: 1807914-23-3)
Linear Aliphatic Diamines
N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride (CAS: 1956306-39-0)
Substituted Aliphatic Diamines
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride (CAS: 2007908-52-1)
Physicochemical and Functional Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|
| N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride | 215.16 | 1187931-27-6 | Cyclohexane, dimethylamine |
| N1,N1-Dimethylbenzene-1,3-diamine dihydrochloride | 209.12 | 3575-32-4 | Benzene, dimethylamine |
| (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride | 199.11 | 860296-82-8 | Cyclohexane, primary amine |
| N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride | 215.14 | 1956306-39-0 | Linear chain, trimethylamine |
Biological Activity
N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride is a compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C8H18Cl2N2
- CAS Number : 2613299-52-6
- Structure : The compound features a cyclohexane backbone with two methyl groups and two amino groups, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand in enzyme-substrate interactions and can form stable complexes with metal ions, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound's amine groups allow it to participate in enzyme catalysis, potentially modulating enzyme activity.
- Metal Ion Binding : Its ability to bind metal ions makes it relevant in studies involving metalloproteins.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly in inhibiting the growth of specific cancer cell lines.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, with some evidence supporting its role in protecting neuronal cells from oxidative stress.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the compound's effectiveness against glioblastoma multiforme (GBM) cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
-
Neuroprotection :
- In vitro experiments demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. This effect was attributed to the compound's ability to modulate signaling pathways associated with cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of GBM cell growth | |
| Neuroprotective | Reduced apoptosis under oxidative stress | |
| Enzyme Modulation | Interaction with metalloproteins |
Synthesis and Production
The synthesis of this compound typically involves the reaction of cyclohexane-1,3-diamine with methylating agents under controlled conditions. The process can be scaled up for industrial production using continuous flow reactors to ensure consistent quality and yield.
Q & A
Q. What synthetic methodologies are recommended for preparing N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride with high purity?
A two-step approach is commonly employed: (1) alkylation of cyclohexane-1,3-diamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethyl groups, followed by (2) dihydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol). Purification via recrystallization or column chromatography ensures ≥95% purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and -NMR (DO solvent, δ 1.5–2.5 ppm for cyclohexane protons) validate structural integrity .
Q. How can the structural configuration of this compound be confirmed experimentally?
X-ray crystallography using SHELXL or SHELXTL software provides unambiguous confirmation of stereochemistry (e.g., cis/trans isomerism in the cyclohexane ring). For non-crystalline samples, - and -NMR combined with 2D techniques (COSY, HSQC) resolve spatial arrangements. Vibrational spectroscopy (FT-IR) identifies characteristic N–H and C–N stretches (~3300 cm and ~1250 cm, respectively) .
Q. What are the best practices for assessing the purity of this compound in solution-phase studies?
Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile. For solid-state purity, elemental analysis (C, H, N, Cl) should match theoretical values (e.g., C: 44.66%, H: 9.36%, N: 13.01%, Cl: 32.97% for CHClN) within ±0.3% deviation .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
Accelerated stability studies (ICH guidelines) show degradation above 40°C or at extreme pH (<2 or >10). Degradation products (e.g., demethylated analogs) are identified via LC-MS. Store lyophilized samples at –20°C in amber vials under inert gas (N) to prevent hygroscopicity-induced decomposition .
Q. What mechanistic insights can be gained from studying its coordination chemistry with transition metals?
The compound acts as a bidentate ligand via its amine groups, forming stable complexes with Cu(II), Ni(II), or Co(II). UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry reveal redox-active metal centers. Such complexes are explored for catalytic applications (e.g., asymmetric synthesis) or as models for metalloenzyme active sites .
Q. How can contradictory data between NMR and crystallography results be resolved during structural analysis?
Discrepancies often arise from dynamic processes (e.g., ring-flipping in cyclohexane). Variable-temperature NMR (VT-NMR) detects conformational exchange (e.g., coalescence of axial/equatorial proton signals). Complement with DFT calculations (B3LYP/6-31G* level) to predict energetically favored conformers and compare with crystallographic data .
Q. What strategies optimize enantiomeric excess in asymmetric syntheses using this compound as a chiral auxiliary?
Chiral derivatization (e.g., with (R)- or (S)-Mosher’s acid) followed by -NMR quantifies enantiomeric ratios. Kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) improves selectivity. X-ray diffraction of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
